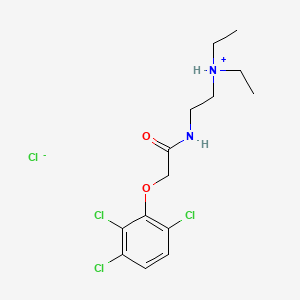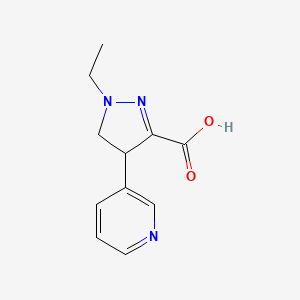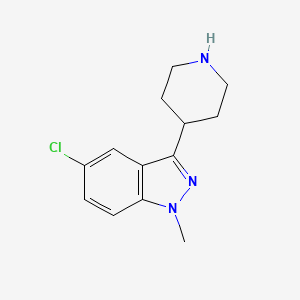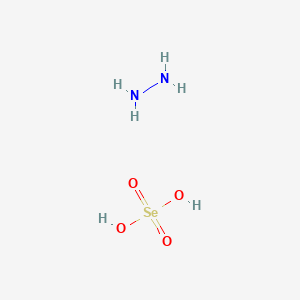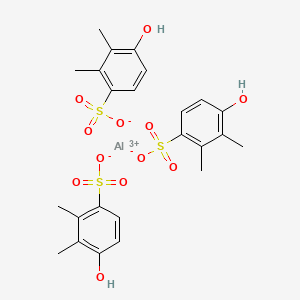
Aluminum hydroxydimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum hydroxydimethylbenzenesulfonate is a chemical compound that combines aluminum with hydroxydimethylbenzenesulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum hydroxydimethylbenzenesulfonate typically involves the reaction of aluminum salts with hydroxydimethylbenzenesulfonate under controlled conditions. One common method is the precipitation method, where aluminum ions are exposed to hydroxydimethylbenzenesulfonate in an aqueous solution, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale precipitation processes, where the reaction conditions such as pH, temperature, and agitation rates are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum hydroxydimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different aluminum-containing species.
Substitution: Substitution reactions can occur where the hydroxydimethylbenzenesulfonate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction can produce different aluminum hydrides .
Applications De Recherche Scientifique
Aluminum hydroxydimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological systems, such as drug delivery and imaging agents.
Medicine: Research is ongoing to explore its use in medical applications, including as an adjuvant in vaccines and in the treatment of certain diseases.
Industry: It is utilized in industrial processes, such as water treatment and as a component in specialty materials .
Mécanisme D'action
The mechanism of action of aluminum hydroxydimethylbenzenesulfonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, affecting their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, immune response, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Aluminum Hydroxide: Commonly used as an antacid and in vaccine adjuvants.
Aluminum Chloride: Used in various industrial applications, including as a catalyst in organic synthesis.
Aluminum Sulfate: Widely used in water treatment and as a mordant in dyeing processes .
Propriétés
Numéro CAS |
84962-61-8 |
|---|---|
Formule moléculaire |
C24H27AlO12S3 |
Poids moléculaire |
630.6 g/mol |
Nom IUPAC |
aluminum;4-hydroxy-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/3C8H10O4S.Al/c3*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3*3-4,9H,1-2H3,(H,10,11,12);/q;;;+3/p-3 |
Clé InChI |
CMAOZOCUMJRMOJ-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


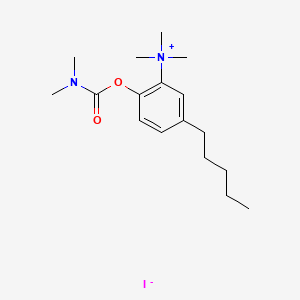
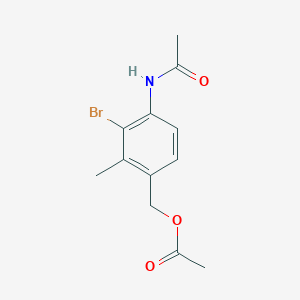
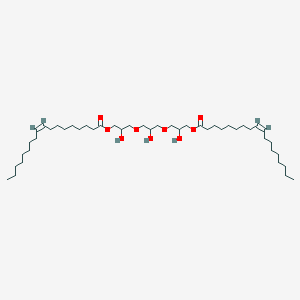
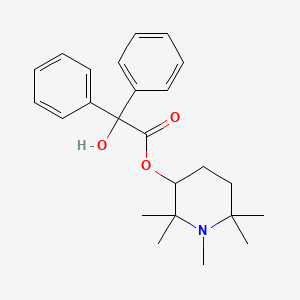
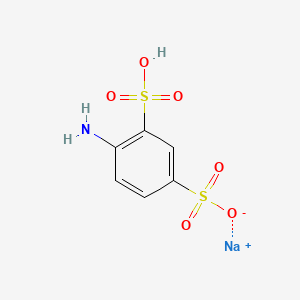
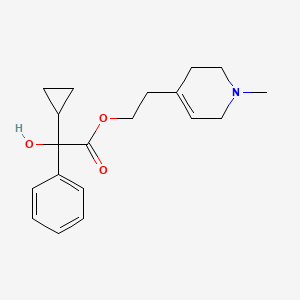
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
